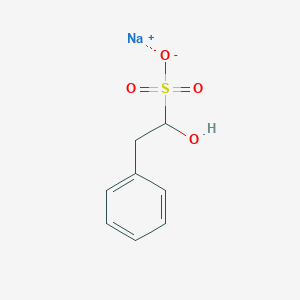
Sodium 1-hydroxy-2-phenylethane-1-sulfonate
Overview
Description
Sodium 1-hydroxy-2-phenylethane-1-sulfonate is a chemical compound with the CAS Number: 6950-57-8 . It has a molecular weight of 224.21 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H10O4S.Na/c9-8(13(10,11)12)6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2,(H,10,11,12);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder . The compound has a molecular weight of 224.21 . The storage temperature for this compound is -10 degrees .Scientific Research Applications
Sodium phenylthiosulfonate is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is also used as a catalyst in biochemical reactions such as the synthesis of amino acids, peptides, and proteins. Additionally, sodium phenylthiosulfonate is used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
Sodium phenylthiosulfonate acts as a catalyst in biochemical reactions by converting a substrate into a product. In the presence of an acid, sodium phenylthiosulfonate reacts with a substrate to form a product. The reaction is a nucleophilic substitution reaction in which the sulfur atom of the sodium phenylthiosulfonate is replaced with the substrate. This reaction is reversible and can be used to synthesize a wide variety of products.
Biochemical and Physiological Effects
Sodium phenylthiosulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have an effect on the metabolism of carbohydrates, proteins, and lipids.
Advantages and Limitations for Lab Experiments
The use of sodium phenylthiosulfonate in laboratory experiments has a number of advantages and limitations. The use of sodium phenylthiosulfonate in laboratory experiments can provide a high yield of product and can be used to synthesize a wide variety of compounds. Additionally, it is a relatively inexpensive reagent and is easy to use. However, it is not very stable and must be stored in a cool, dry place. Additionally, it can produce toxic byproducts if not used properly.
Future Directions
Sodium phenylthiosulfonate has a wide variety of applications in the fields of chemistry, biochemistry, and medicine. In the future, researchers will continue to explore the potential applications of sodium phenylthiosulfonate in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. Additionally, researchers will continue to explore the biochemical and physiological effects of sodium phenylthiosulfonate and investigate the potential of using it as an anti-cancer and anti-inflammatory agent. Finally, researchers will continue to explore the potential of using sodium phenylthiosulfonate as a catalyst in biochemical reactions and investigate the potential of using it to synthesize polymers, dyes, and other materials.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
sodium;1-hydroxy-2-phenylethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S.Na/c9-8(13(10,11)12)6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2,(H,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBUJUVMHPDPGS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



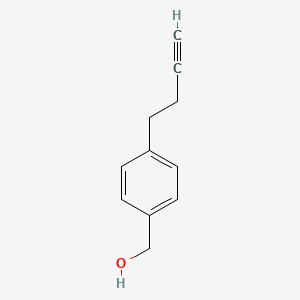
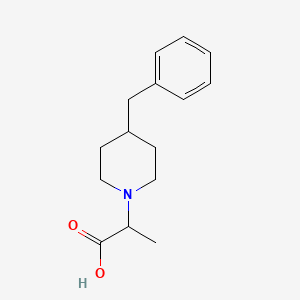
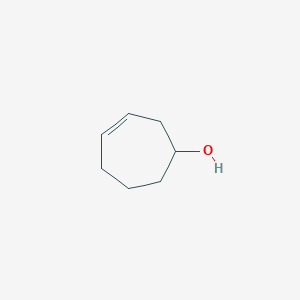


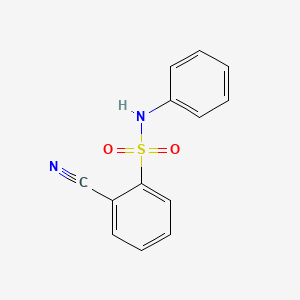
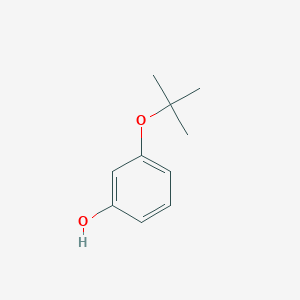
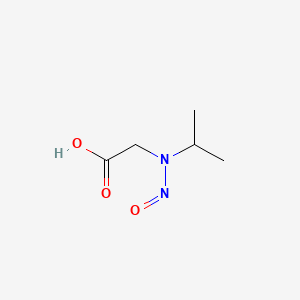

![[(2R,6R)-6-Methyloxan-2-yl]acetic acid](/img/structure/B3386058.png)

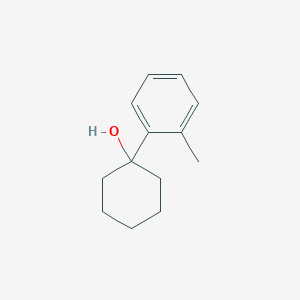
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B3386081.png)
